molecular formula C9H11BrN2O2 B14041298 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B14041298
M. Wt: 259.10 g/mol
InChI Key: SJZCCNJGTSVHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method involves the reaction of an α-bromoketone with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the ring structure and introduce new functionalities.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(cyclopropylmethyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    1-(Cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but lacks the bromine atom.

    2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-1-(cyclopropylmethyl)-5-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-7(8(13)14)11-9(10)12(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,13,14)

InChI Key

SJZCCNJGTSVHGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1CC2CC2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.